molecular formula C6H13NO B3061150 Methyl pentanimidate CAS No. 57246-71-6

Methyl pentanimidate

Cat. No. B3061150
CAS RN: 57246-71-6
M. Wt: 115.17 g/mol
InChI Key: DIFSGQKADHEBAI-UHFFFAOYSA-N
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Description

Methyl pentanimidate is an organic compound with the molecular formula C6H13NO . It is also known by other names such as Methyl-pentanimidat (German), Pentanimidate de méthyle (French), and Pentanimidic acid, methyl ester .


Molecular Structure Analysis

The molecular structure of Methyl pentanimidate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 20 bonds. There are 7 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

Methyl pentanimidate has a molecular weight of 115.17 g/mol . The predicted boiling point is 114.4±23.0 °C and the predicted density is 0.88±0.1 g/cm3 .

Scientific Research Applications

Synthesis Applications

  • Efficient Synthesis Process: Methyl pentanimidate has been utilized in the efficient synthesis of various compounds. For instance, its role in the synthesis of 2-Butyl-5-Chloro-3H-Imidazole-4-Carboxaldehyde was highlighted as a rapid and cost-effective procedure. This process, involving a series of reactions without the need for isolation and purification of intermediates, resulted in a product with 99.9% HPLC purity (Srinivas, Nair, Ramesh, & Pardhasaradhi, 2004).

Safety And Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

methyl pentanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-4-5-6(7)8-2/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFSGQKADHEBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420883
Record name methyl pentanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl pentanimidate

CAS RN

57246-71-6
Record name methyl pentanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
MB Parmar, JH Pandya… - Journal of Scientific …, 2023 - search.ebscohost.com
… Directed vilsmeyer formylation of methyl pentanimidate with glycine provides the key intermediate 2-butyl-5-chloro-1H-imidazole-4- carbaldehyde (INT-01). BCFI (INT-01) is a major …
Number of citations: 0 search.ebscohost.com
K Srinivas, CKS Nair, S Ramesh, M Pardhasaradhi - Synthesis, 2004 - thieme-connect.com
… Preparation of methyl pentanimidate was accomplished in just 12 hours, followed by a sequence of reactions without isolation and purification of the formed intermediates. The final …
Number of citations: 17 www.thieme-connect.com
HB Sun, GJ Zheng, YP Wang, XJ Wang… - Chinese Chemical …, 2009 - Elsevier
… warmed to 15 C to give methyl pentanimidate hydrochloride 9, and compound 9 was reacted with sodium hydroxide in toluene/H 2 O to give methyl pentanimidate 4. Next, compound 3 …
Number of citations: 9 www.sciencedirect.com
SL Gaonkar, KM Lokanatha Rai… - Medicinal chemistry …, 2009 - Springer
… The combined organic layer was dried (MgSO 4 ), and ether was evaporated to give crude methyl pentanimidate 2, which was purified by distillation to give pure imidate 2 as an oil with …
Number of citations: 32 link.springer.com
L Yet - The art of drug synthesis, 2006 - Wiley Online Library
… Reaction of glycine (11) with methyl pentanimidate (12) in a methanol/water mixture yielded (pentanimidoylamino) acetic acid (13), which underwent a Vilsmeier reaction with …
Number of citations: 3 onlinelibrary.wiley.com
YQ Ge, BQ Hao, GY Duan, JW Wang - Journal of luminescence, 2011 - Elsevier
… Starting methyl-2-butyl-3H-imidazole-4-hydroxy-5-carboxylate 3 can be easily prepared by reaction between methyl pentanimidate 1 and dimethyl 2-aminomalonate 2 in MeOH at rt …
Number of citations: 35 www.sciencedirect.com
P Ambalavanan, K Palani… - … Crystals and Liquid …, 2003 - Taylor & Francis
… To this mixture, a solution of methyl pentanimidate (0.55 mol, 64.0 g) in toluene (106 ml) was added and stirred for 15 min. The mixture was stirred overnight. The pH of the mixture was …
Number of citations: 8 www.tandfonline.com
O Scherf-Clavel, M Kinzig, A Besa, A Schreiber… - … of Pharmaceutical and …, 2019 - Elsevier
The recent incidences of contaminated valsartan drug products gave rise to review the suitability of current impurity profiling workflows implemented at authorities and pharmaceutical …
Number of citations: 39 www.sciencedirect.com
B Namratha, NS Shetty, AS Pednekar… - International Journal of …, 2014 - ijcps.com
2-butyl-5-chloro-4-formyl-3H-imidazole 1 was condensed with the potentially bioactive 5-chloromethyl-6-methyl-benzo [1, 3] dioxole. Compounds 1 and 2 were subsequently …
Number of citations: 0 www.ijcps.com
CT Li, H Liu, YJ Xu, CD Lu - The Journal of Organic Chemistry, 2017 - ACS Publications
Diastereoselective aldol reaction of N-tert-butanesulfinyl imidates under typical hard enolization conditions is reported. Potassium bis(trimethylsilyl)amide (KHMDS) effectively promotes …
Number of citations: 11 pubs.acs.org

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